molecular formula C10H7NO4 B6267745 2-hydroxy-5-(prop-2-ynamido)benzoic acid CAS No. 1016774-29-0

2-hydroxy-5-(prop-2-ynamido)benzoic acid

Cat. No.: B6267745
CAS No.: 1016774-29-0
M. Wt: 205.17 g/mol
InChI Key: RYTDNWXQBQHPOO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(prop-2-ynamido)benzoic acid is an organic compound with the molecular formula C10H7NO4 It is a derivative of benzoic acid, featuring a hydroxyl group at the second position and a prop-2-ynamido group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-(prop-2-ynamido)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).

    Amidation: The hydroxyl group at the second position is protected, and the carboxyl group is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP)

    Deprotection: The protecting group on the hydroxyl group is removed to yield the final product, this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a quinone derivative.

    Reduction: The prop-2-ynamido group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ether or amide derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the synthesis of polymers or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(prop-2-ynamido)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-ynamido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the prop-2-ynamido group.

    5-Aminosalicylic acid: Contains an amino group instead of the prop-2-ynamido group.

    2-Hydroxy-5-methoxybenzoic acid: Contains a methoxy group instead of the prop-2-ynamido group.

Uniqueness: 2-Hydroxy-5-(prop-2-ynamido)benzoic acid is unique due to the presence of both the hydroxyl and prop-2-ynamido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxy-5-(prop-2-ynamido)benzoic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-hydroxybenzoic acid", "propargylamine", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "sodium hydroxide", "sulfuric acid", "potassium permanganate", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Diazotization of 2-hydroxybenzoic acid", "2-hydroxybenzoic acid is dissolved in a mixture of hydrochloric acid and water. Sodium nitrite is added to the solution to form a diazonium salt.", "Step 2: Coupling reaction with propargylamine", "Propargylamine is added to the diazonium salt solution and the mixture is stirred at room temperature for several hours. The resulting product is then filtered and washed with water.", "Step 3: Hydrolysis of the amide", "The product from step 2 is dissolved in a solution of sodium hydroxide and heated to reflux for several hours. This hydrolyzes the amide group to form the carboxylic acid.", "Step 4: Purification", "The crude product is purified by recrystallization from ethanol and acetic acid mixture.", "Step 5: Oxidation of the alcohol", "The purified product is dissolved in a mixture of sulfuric acid and water. Potassium permanganate is added to the solution to oxidize the alcohol group to a carboxylic acid.", "Step 6: Neutralization", "The resulting product is neutralized with sodium bicarbonate and the precipitate is filtered and washed with water.", "Step 7: Final purification", "The product is purified by recrystallization from water to obtain 2-hydroxy-5-(prop-2-ynamido)benzoic acid." ] }

CAS No.

1016774-29-0

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

2-hydroxy-5-(prop-2-ynoylamino)benzoic acid

InChI

InChI=1S/C10H7NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h1,3-5,12H,(H,11,13)(H,14,15)

InChI Key

RYTDNWXQBQHPOO-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NC1=CC(=C(C=C1)O)C(=O)O

Purity

90

Origin of Product

United States

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